IleRS Binding Discrimination Between Diastereomers (2S,3S vs. 2S,3R) Reaches ~110-Fold
The (2S,3S) diastereomer of the free amino acid binds isoleucyl-tRNA synthetase with a Ki of 45,500 nM, whereas the (2S,3R) form binds with a Ki of 5,000,000 nM, representing an approximately 110-fold difference in affinity [1]. This demonstrates that the relative stereochemistry of the C3–C4 vicinal methyl groups controls recognition by a key editing enzyme. The corresponding Fmoc-protected derivatives are expected to retain this differential upon deprotection in biological assays, making diastereomeric purity a critical procurement specification.
| Evidence Dimension | IleRS binding affinity (Ki) |
|---|---|
| Target Compound Data | (2S,3S)-2-amino-3,4-dimethylpentanoic acid: Ki = 45,500 nM |
| Comparator Or Baseline | (2S,3R)-2-amino-3,4-dimethylpentanoic acid: Ki = 5,000,000 nM |
| Quantified Difference | ~110-fold lower affinity for the (2S,3R) diastereomer |
| Conditions | Analytical ultracentrifugation, pH 7.5, 20 °C; BindingDB entries BDBM18152 and BDBM18154 |
Why This Matters
For projects investigating IleRS-related pathways or requiring diastereomerically pure building blocks, selecting the correct (2S,3S)-Fmoc derivative ensures biological relevance, whereas the (2S,3R) form would be functionally inert.
- [1] BindingDB BDBM18152: (2S,3S)-2-amino-3,4-dimethylpentanoic acid, Ki=45,500 nM. BDBM18154: (2S,3R)-2-amino-3,4-dimethylpentanoic acid, Ki=5,000,000 nM. Assay: analytical ultracentrifugation, pH 7.5, 20 °C. View Source
